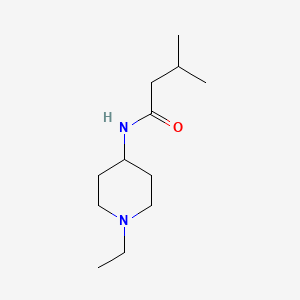![molecular formula C21H30N2O2 B4838099 2-{1-isopropyl-4-[3-(5-methyl-2-furyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4838099.png)
2-{1-isopropyl-4-[3-(5-methyl-2-furyl)benzyl]-2-piperazinyl}ethanol
Overview
Description
2-{1-isopropyl-4-[3-(5-methyl-2-furyl)benzyl]-2-piperazinyl}ethanol is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is a piperazine derivative that has been synthesized using various methods. The compound has been found to have potential applications in scientific research, especially in the field of neuroscience.
Mechanism of Action
The exact mechanism of action of 2-{1-isopropyl-4-[3-(5-methyl-2-furyl)benzyl]-2-piperazinyl}ethanol is not fully understood. However, it is thought to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action makes it a useful tool for studying the effects of these neurotransmitters on the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which is thought to be responsible for its antipsychotic effects. It has also been shown to increase the release of serotonin, which is thought to be responsible for its antidepressant effects. In addition, it has been found to have anxiolytic and sedative effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{1-isopropyl-4-[3-(5-methyl-2-furyl)benzyl]-2-piperazinyl}ethanol in lab experiments is its dual mechanism of action. This makes it a useful tool for studying the effects of both dopamine and serotonin on the brain. In addition, it has been found to have good bioavailability and a long half-life, which makes it suitable for in vivo studies. However, one of the main limitations of using this compound is its high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for research on 2-{1-isopropyl-4-[3-(5-methyl-2-furyl)benzyl]-2-piperazinyl}ethanol. One area of research is the development of new synthesis methods that are more cost-effective and efficient. Another area of research is the study of the compound's effects on other neurotransmitters and receptors in the brain. Finally, there is a need for further research on the compound's potential therapeutic applications in the treatment of psychiatric disorders, such as schizophrenia and depression.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research, especially in the field of neuroscience. It has a dual mechanism of action, making it a useful tool for studying the effects of dopamine and serotonin on the brain. However, its high cost may limit its use in some research settings. Further research is needed to develop new synthesis methods, study the compound's effects on other neurotransmitters and receptors, and explore its potential therapeutic applications.
Scientific Research Applications
2-{1-isopropyl-4-[3-(5-methyl-2-furyl)benzyl]-2-piperazinyl}ethanol has been extensively studied for its potential applications in scientific research. It has been found to have potential use as a tool for studying the central nervous system, especially in the field of neuroscience. The compound has been used to study the effects of neurotransmitters, such as dopamine and serotonin, on the brain. It has also been used to study the mechanisms of action of various drugs, including antipsychotics and antidepressants.
Properties
IUPAC Name |
2-[4-[[3-(5-methylfuran-2-yl)phenyl]methyl]-1-propan-2-ylpiperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-16(2)23-11-10-22(15-20(23)9-12-24)14-18-5-4-6-19(13-18)21-8-7-17(3)25-21/h4-8,13,16,20,24H,9-12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFDUKIGWXTYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=CC(=C2)CN3CCN(C(C3)CCO)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(2-adamantyl)-2-oxoethoxy]-4-butyl-6-chloro-2H-chromen-2-one](/img/structure/B4838017.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4838030.png)
![4-oxo-4-[(3-phenylpropyl)amino]-2-butenoic acid](/img/structure/B4838034.png)
![N-(4-chlorophenyl)-N'-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4838041.png)

![N-[2-(cyclohexylthio)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4838051.png)


![methyl 4-ethyl-5-methyl-2-({[(1,3,5-trimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4838083.png)
![N-(4-acetylphenyl)-2-{[4-oxo-3-(3-pyridinylmethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4838088.png)
![3,5-bis(3-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4838096.png)
![ethyl 4-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4838101.png)
![3-allyl-2-(butylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4838109.png)
![5-{3-chloro-4-[3-(2,4-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4838128.png)
